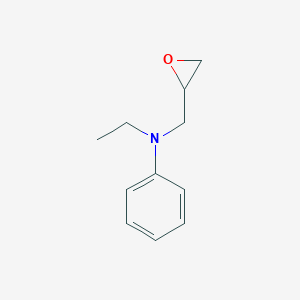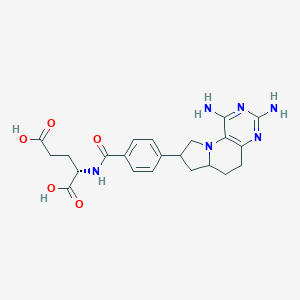
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one, also known as BZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZP is a thioester derivative of benzimidazole and belongs to the class of chalcones.
Mechanism Of Action
The mechanism of action of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one is not fully understood. However, studies have suggested that (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has also been shown to interact with DNA and RNA, which may contribute to its anticancer activity.
Biochemical And Physiological Effects
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit antitumor activity. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has also been shown to exhibit antioxidant activity and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one is also stable under normal laboratory conditions and can be easily stored. However, (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has some limitations for use in lab experiments. It is not water-soluble, which can limit its use in certain applications. Additionally, the mechanism of action of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one. One potential area of research is the development of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one as a fluorescent probe for the detection of metal ions. Another area of research is the investigation of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one as a potential therapeutic agent for the treatment of bacterial and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one and its potential applications in anticancer therapy.
In conclusion, (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one is a chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been studied for its antibacterial, antifungal, and anticancer activities. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has several advantages for use in lab experiments, but also has some limitations. Future research on (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one could lead to the development of new therapeutic agents and the discovery of new applications for this compound.
Synthesis Methods
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one can be synthesized by the reaction of 2-aminobenzimidazole with thiobenzophenone in the presence of a base. The reaction results in the formation of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one as a yellow crystalline solid. The purity of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one can be enhanced by recrystallization from suitable solvents.
Scientific Research Applications
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has been widely used in scientific research due to its potential applications in various fields. It has been studied for its antibacterial, antifungal, and anticancer activities. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has also been investigated for its potential as a fluorescent probe for the detection of metal ions and for its use in organic light-emitting diodes (OLEDs).
properties
CAS RN |
103742-55-8 |
|---|---|
Product Name |
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one |
Molecular Formula |
C16H12N2OS |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
(Z)-3-(1H-benzimidazol-2-ylsulfanyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H12N2OS/c19-15(12-6-2-1-3-7-12)10-11-20-16-17-13-8-4-5-9-14(13)18-16/h1-11H,(H,17,18)/b11-10- |
InChI Key |
DOPMUJWDCDQNIH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\SC2=NC3=CC=CC=C3N2 |
SMILES |
C1=CC=C(C=C1)C(=O)C=CSC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CSC2=NC3=CC=CC=C3N2 |
synonyms |
(E)-3-(1H-benzoimidazol-2-ylsulfanyl)-1-phenyl-prop-2-en-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)








![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)

